molecular formula C15H11ClN2O2 B11173017 5-chloro-N-(4-cyanophenyl)-2-methoxybenzamide

5-chloro-N-(4-cyanophenyl)-2-methoxybenzamide

Cat. No.: B11173017
M. Wt: 286.71 g/mol
InChI Key: MAEACPARYTXEJD-UHFFFAOYSA-N
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Description

5-chloro-N-(4-cyanophenyl)-2-methoxybenzamide is an organic compound with a molecular formula of C15H11ClN2O2. This compound is characterized by the presence of a chloro group, a cyanophenyl group, and a methoxybenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-cyanophenyl)-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-cyanophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-chloro-N-(4-cyanophenyl)-2-methoxybenzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-cyanophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-cyanophenyl)-2-hydroxybenzamide
  • 5-chloro-N-(4-cyanophenyl)-2-nitrobenzamide

Uniqueness

5-chloro-N-(4-cyanophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research applications.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

5-chloro-N-(4-cyanophenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H11ClN2O2/c1-20-14-7-4-11(16)8-13(14)15(19)18-12-5-2-10(9-17)3-6-12/h2-8H,1H3,(H,18,19)

InChI Key

MAEACPARYTXEJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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